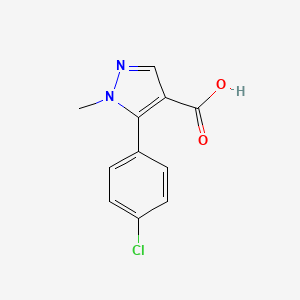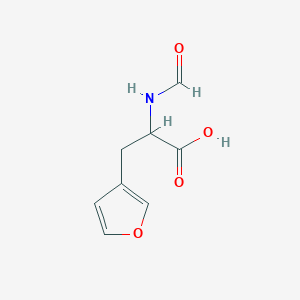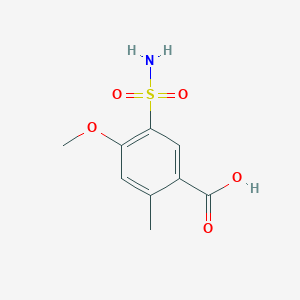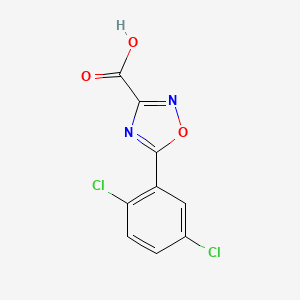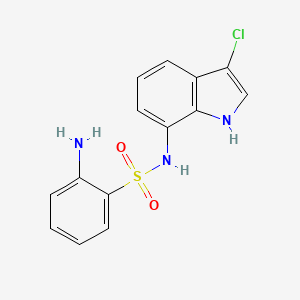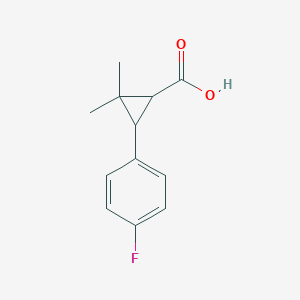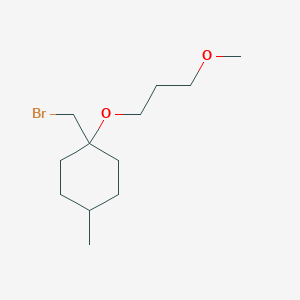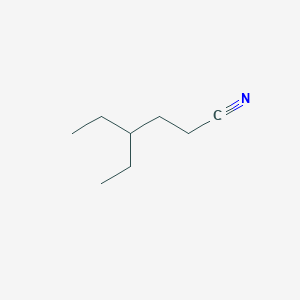
4-Ethylhexanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethylhexanenitrile is an organic compound with the molecular formula C8H15N It is a nitrile derivative of octane, featuring a six-carbon chain with an ethyl group attached to the fourth carbon and a nitrile group at the end
準備方法
Synthetic Routes and Reaction Conditions: 4-Ethylhexanenitrile can be synthesized through various methods, including:
Hydrocyanation of Alkenes: This involves the addition of hydrogen cyanide (HCN) to an appropriate alkene, such as 4-ethyl-1-hexene, under catalytic conditions.
Amidation of Esters: Another method involves the conversion of 4-ethylhexanoic acid to its corresponding ester, followed by reaction with ammonia or an amine to form the nitrile.
Industrial Production Methods: In an industrial setting, the compound is typically produced through catalytic hydrogenation of nitriles derived from fatty acids. This process involves high-pressure hydrogen gas and a suitable catalyst, such as palladium on carbon (Pd/C).
化学反応の分析
4-Ethylhexanenitrile undergoes several types of chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form carboxylic acids or amides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Various nucleophiles such as alkoxides or amines, often in the presence of a base.
Major Products Formed:
Oxidation: 4-ethylhexanoic acid or 4-ethylhexanamide.
Reduction: 4-ethylhexylamine.
Substitution: Various substituted nitriles or amides.
科学的研究の応用
4-Ethylhexanenitrile has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a building block for the synthesis of biologically active molecules.
Medicine: It is utilized in the development of new drugs and therapeutic agents.
Industry: It finds use in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which 4-ethylhexanenitrile exerts its effects depends on its specific application. For example, in drug synthesis, it may act as a precursor that undergoes further chemical transformations to produce active pharmaceutical ingredients. The molecular targets and pathways involved would vary based on the final product and its intended use.
類似化合物との比較
Butyronitrile (C4H7N)
Hexanenitrile (C6H11N)
Heptyl cyanide (C7H13N)
Isovaleronitrile (C5H9N)
特性
CAS番号 |
82598-77-4 |
|---|---|
分子式 |
C8H15N |
分子量 |
125.21 g/mol |
IUPAC名 |
4-ethylhexanenitrile |
InChI |
InChI=1S/C8H15N/c1-3-8(4-2)6-5-7-9/h8H,3-6H2,1-2H3 |
InChIキー |
XHUWROVEEFXLID-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)CCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


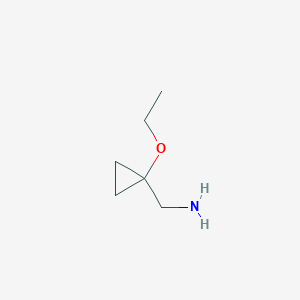
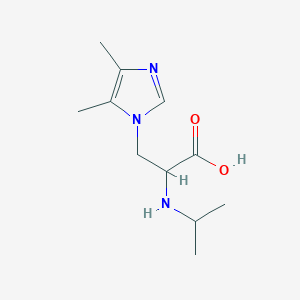
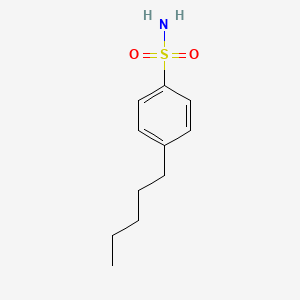
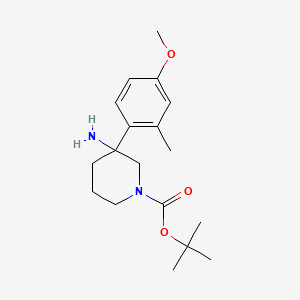
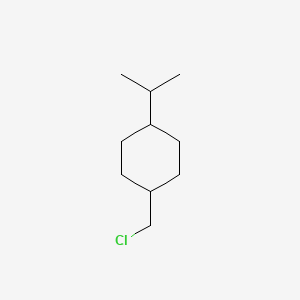
![N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-1,3-benzothiazole-2-carboxamide hydrochloride](/img/structure/B15324033.png)
![4-Methyl-4-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B15324045.png)
